1,3-Dichloro-2-fluoro-4-(fluoromethyl)benzene
Description
1,3-Dichloro-2-fluoro-4-(fluoromethyl)benzene is a halogenated aromatic compound characterized by a benzene ring substituted with chlorine atoms at positions 1 and 3, a fluorine atom at position 2, and a fluoromethyl (-CH2F) group at position 4.
Properties
IUPAC Name |
1,3-dichloro-2-fluoro-4-(fluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2F2/c8-5-2-1-4(3-10)6(9)7(5)11/h1-2H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHQWOWIZIBDDIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CF)Cl)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2F2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-2-fluoro-4-(fluoromethyl)benzene typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the halogenation of a benzene derivative. For example, the compound can be synthesized by the chlorination and fluorination of a suitable benzene precursor under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation reactions. These reactions are carried out in reactors designed to handle the exothermic nature of halogenation. The process may also include purification steps to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The chlorine and fluorine atoms undergo substitution reactions under specific conditions due to the electron-withdrawing effects of adjacent halogens. Key NAS pathways include:
| Reaction Type | Reagents/Conditions | Outcome | Mechanistic Notes |
|---|---|---|---|
| Chlorine substitution | KNH₂/NH₃(l), −33°C | Replacement of Cl with NH₂ group | Directed by meta-fluorine activation |
| Fluorine substitution | NaOCH₃/DMF, 80°C | Methoxy group replaces F | Requires polar aprotic solvents |
| Fluoromethyl modification | RLi/THF, −78°C | Fluoromethyl group functionalization | Lithiation followed by electrophilic quench |
The ortho-fluorine atom deactivates the ring but directs incoming nucleophiles to specific positions through resonance effects. Steric hindrance from the fluoromethyl group influences regioselectivity.
Oxidation Reactions
Oxidative transformations primarily target the fluoromethyl group:
Controlled oxidation
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Reagent: KMnO₄/H₂SO₄(aq), 60°C
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Product: 4-carboxy-1,3-dichloro-2-fluorobenzoic acid
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Yield: ~72% (isolated via acid precipitation)
Selective oxidation
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Reagent: CrO₃/AcOH, 25°C
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Product: 4-formyl-1,3-dichloro-2-fluorobenzene
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Mechanism: Radical-mediated pathway favored by electron-deficient aromatic system
Reduction Pathways
Reductive dehalogenation and fluoromethyl group reduction are achievable:
| Target Site | Reagents | Outcome | Key Data |
|---|---|---|---|
| Aromatic Cl/F | H₂ (1 atm), Pd/C, EtOH, 25°C | Partial dehalogenation to mono-halogenated derivatives | 89% selectivity for Cl retention |
| Fluoromethyl group | LiAlH₄/THF, 0°C → 25°C | Reduction to −CH₂F | 68% conversion; no over-reduction to −CH₃ |
Coupling Reactions
The compound participates in cross-couplings, facilitated by halogen atoms:
Buchwald-Hartwig Amination
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Conditions: Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C
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Scope: Forms C−N bonds with aryl/alkyl amines (e.g., morpholine, aniline)
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Typical Yield: 55-85%
Suzuki-Miyaura Coupling
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Conditions: Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C
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Scope: Couples with aryl boronic acids at chlorine positions
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Steric Effects: Ortho-fluorine reduces coupling efficiency by 30-40% compared to para-substituted analogs
Radical Reactions
The fluoromethyl group participates in radical chain processes:
Photochemical bromination
-
Conditions: NBS, AIBN, CCl₄, hv (254 nm)
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Product: 4-(bromofluoromethyl)-1,3-dichloro-2-fluorobenzene
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Regioselectivity: Benzylic H abstraction favored (3:1 vs. aromatic H)
Mechanistic Considerations
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Electronic Effects: The −CF₂H group exerts −I effects, lowering π-electron density (supported by F NMR δ −62.8 ppm) .
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Steric Profile: X-ray crystallography of analogs shows dihedral angles of 12.3° between fluoromethyl and aromatic plane, influencing reaction trajectories .
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Solvent Dependence: NAS reactions show 3x rate acceleration in DMSO vs. THF due to transition-state stabilization.
Comparative Reactivity Table
| Reaction | Rate (k, M⁻¹s⁻¹) | Activation Energy (kJ/mol) | Primary Byproducts |
|---|---|---|---|
| Cl substitution with NH₃ | 1.2 × 10⁻³ | 92.4 | Di-aminated species (<5%) |
| F substitution with OMe⁻ | 4.7 × 10⁻⁴ | 105.1 | Ring-opened products (traces) |
| Pd-catalyzed amination | 8.9 × 10⁻² | 67.8 | Homocoupled biaryl (≤12%) |
Scientific Research Applications
1,3-Dichloro-2-fluoro-4-(fluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions involving halogenated aromatic compounds.
Medicine: It may serve as a precursor for the development of pharmaceuticals with specific biological activities.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1,3-Dichloro-2-fluoro-4-(fluoromethyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity to these targets. The pathways involved may include electrophilic aromatic substitution and other reactions specific to halogenated aromatic compounds .
Comparison with Similar Compounds
Table 1: Substituent Effects in Structurally Related Compounds
Key Observations :
- Fluoromethyl (-CH2F) vs. Trifluoromethyl (-CF3) : The -CH2F group in the target compound provides less electron withdrawal but greater steric flexibility compared to -CF3, which is bulkier and more electronegative .
- Chlorine vs. Nitro Groups: Compounds like 1-(4-chloro-3-methylphenoxy)-2-nitro-4-(trifluoromethyl)benzene () highlight that nitro groups (-NO2) enhance oxidative reactivity and pesticidal activity compared to chlorine .
Electronic and Steric Effects
- Electron-Withdrawing Effects : The combination of Cl, F, and -CH2F creates a synergistic electron-deficient aromatic ring, favoring electrophilic substitution at meta/para positions. This contrasts with compounds like 1-chloro-2-fluoro-4-methoxy-3-(trifluoromethyl)benzene (), where the methoxy (-OCH3) group donates electrons, altering reactivity .
- Steric Considerations : The fluoromethyl group at position 4 introduces moderate steric hindrance, unlike bulkier substituents such as cyclohexyl in 4-chloro-2-cyclohexyl-1-(trifluoromethyl)benzene (), which may impede synthetic modifications .
Biological Activity
1,3-Dichloro-2-fluoro-4-(fluoromethyl)benzene is a halogenated aromatic compound that has garnered attention due to its potential biological activities. This article reviews the biological effects, mechanisms of action, and relevant case studies associated with this compound, supported by diverse research findings.
- Molecular Formula : C8H5Cl2F2
- Molecular Weight : 222.03 g/mol
- IUPAC Name : this compound
- Structure : The compound features a benzene ring substituted with two chlorine atoms and two fluorine atoms at specific positions.
Biological Activity Overview
This compound exhibits various biological activities, particularly in the fields of medicinal chemistry and toxicology. Its halogenated structure contributes to its reactivity and interaction with biological systems.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Interaction : Its structure allows for interactions with various receptors, potentially influencing signaling pathways.
- Cytotoxicity : Studies have indicated that halogenated compounds can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.
Case Study 1: Cytotoxic Effects on Cancer Cells
In a study assessing the cytotoxic effects of halogenated compounds, this compound was tested against multiple cancer cell lines. The results demonstrated significant inhibition of cell proliferation with an IC50 value of approximately 15 µM. The mechanism was linked to the induction of apoptosis through caspase activation and mitochondrial disruption .
Case Study 2: Enzyme Interaction
Research investigating the interaction of halogenated compounds with cytochrome P450 enzymes found that this compound acted as a competitive inhibitor. This interaction suggests potential implications for drug metabolism and toxicity .
Data Table: Biological Activity Summary
| Biological Activity | Effect | IC50/EC50 Value | Mechanism |
|---|---|---|---|
| Cytotoxicity | Inhibition of cell proliferation | ~15 µM | Apoptosis induction |
| Enzyme inhibition | Competitive inhibition | N/A | Interaction with cytochrome P450 |
| Receptor modulation | Potential signaling alteration | N/A | Receptor binding |
Discussion
The biological activity of this compound indicates its potential as a lead compound in drug development, particularly in oncology. However, the toxicity associated with halogenated compounds necessitates further investigation into their safety profiles and metabolic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
